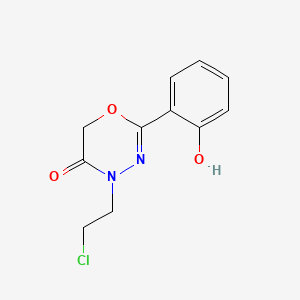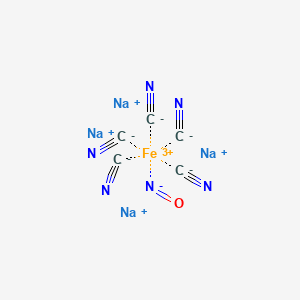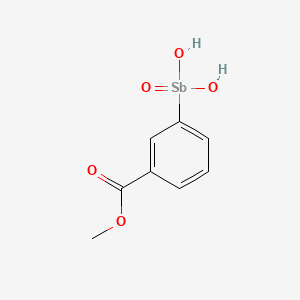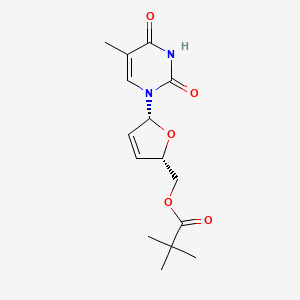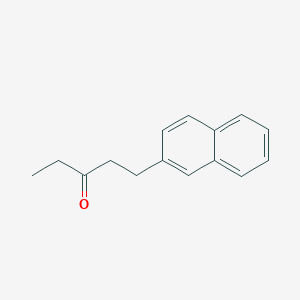
1-Fluoro-1,1,3-propanetricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1,1,3-propanetricarboxamide is an organofluorine compound with the molecular formula C₄H₆FNO₃ This compound is characterized by the presence of a fluorine atom attached to the first carbon of a propanetricarboxamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-1,1,3-propanetricarboxamide can be synthesized through the dehydration condensation of carboxylic acids with amines using tetraalkoxysilanes, particularly tetrakis (perfluoroalkoxy)silanes . This method involves the reaction of silicon tetrachloride with sodium 1,1,1,3,3,3-hexafluoro-2-propoxide to form tetrakis (1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which then acts as a dehydrating reagent to produce carboxamides in good to high yields .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar dehydration condensation methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-1,1,3-propanetricarboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium carbonate and phenols, typically carried out in dimethylformamide at elevated temperatures.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different fluorinated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-1,1,3-propanetricarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Fluoro-1,1,3-propanetricarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-1,1,3-propanetricarboxylate
- 1-Fluoro-1,1,3-propanetricarboxylic acid
- 1-Fluoro-1,1,3-propanetricarboxylamide
Uniqueness: 1-Fluoro-1,1,3-propanetricarboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. This uniqueness makes it valuable for specific applications where fluorination is desired.
Eigenschaften
CAS-Nummer |
18491-25-3 |
|---|---|
Molekularformel |
C6H10FN3O3 |
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
1-fluoropropane-1,1,3-tricarboxamide |
InChI |
InChI=1S/C6H10FN3O3/c7-6(4(9)12,5(10)13)2-1-3(8)11/h1-2H2,(H2,8,11)(H2,9,12)(H2,10,13) |
InChI-Schlüssel |
ROIBLFPIPDWQSB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)N)(C(=O)N)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


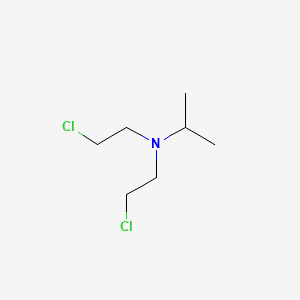
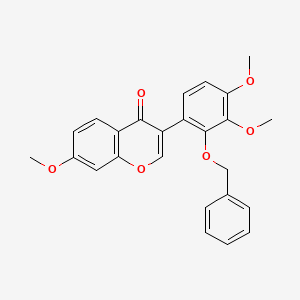
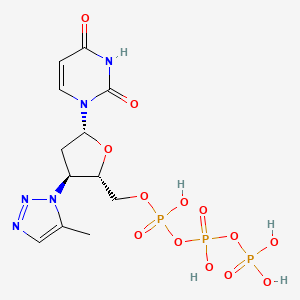
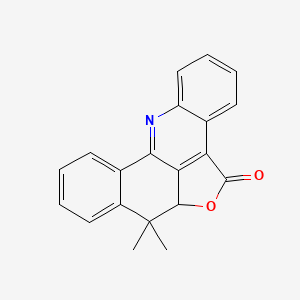
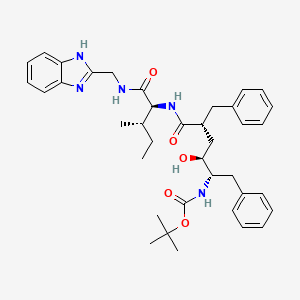

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
